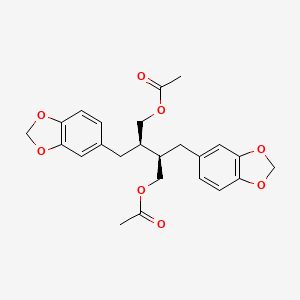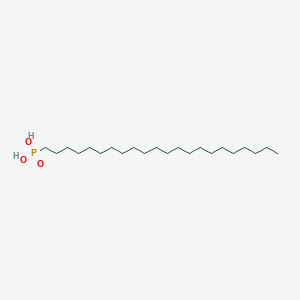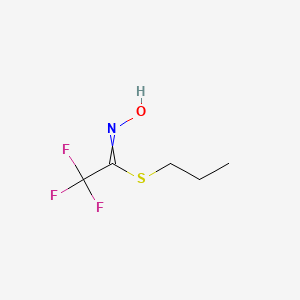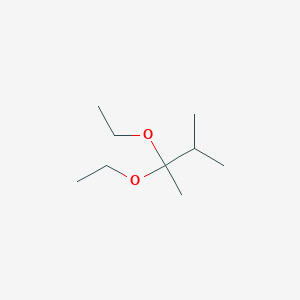![molecular formula C18H22N2O2 B14426157 N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea CAS No. 81362-51-8](/img/structure/B14426157.png)
N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group, a methyl group, and a phenylpropyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(3-phenylpropyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methoxy-N-methyl-N’-[4-(2-phenylethyl)phenyl]urea
- N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea
- N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]thiourea
Uniqueness
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
81362-51-8 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-methoxy-1-methyl-3-[4-(3-phenylpropyl)phenyl]urea |
InChI |
InChI=1S/C18H22N2O2/c1-20(22-2)18(21)19-17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
LNKQVKALXYYHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC=C(C=C1)CCCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
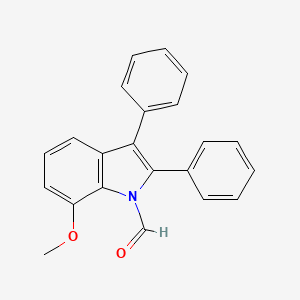
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
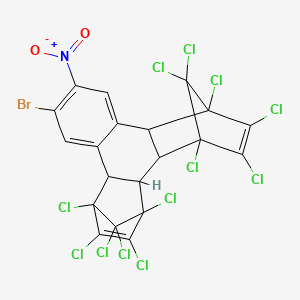
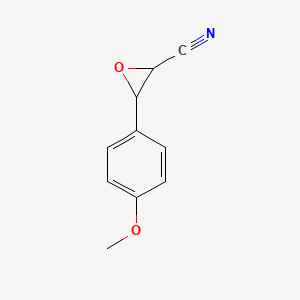
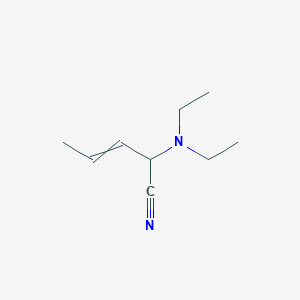
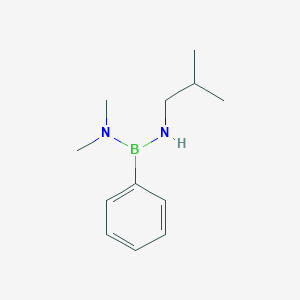
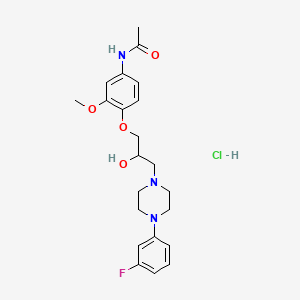
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
